molecular formula C8H7NO3 B1298544 4-[(E)-2-Nitroethenyl]phenol CAS No. 3179-08-6

4-[(E)-2-Nitroethenyl]phenol

Cat. No.: B1298544
CAS No.: 3179-08-6
M. Wt: 165.15 g/mol
InChI Key: CTJKRKMPTRJAIT-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Nitrovinyl)phenol is an organic compound with the molecular formula C8H7NO3. It is characterized by a phenol group substituted with a nitrovinyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-nitrovinyl)phenol typically involves the nitration of phenol derivatives. One common method includes the reaction of 4-hydroxybenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, to yield 4-(2-nitrovinyl)phenol . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of 4-(2-nitrovinyl)phenol may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Nitrovinyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(2-nitrovinyl)phenol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

Uniqueness: 4-(2-Nitrovinyl)phenol is unique due to the presence of both a nitrovinyl and a phenol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[(E)-2-nitroethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,10H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJKRKMPTRJAIT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879352
Record name 4-HYDROXY-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22568-49-6, 3179-08-6
Record name 4-[(1E)-2-Nitroethenyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22568-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-(Hydroxy(oxido)amino)vinyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, p-(2-nitrovinyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3179-08-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-HYDROXY-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Hydroxy-β-nitrostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-Nitrovinyl)phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DRL9H2PWA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(E)-2-Nitroethenyl]phenol
Reactant of Route 2
Reactant of Route 2
4-[(E)-2-Nitroethenyl]phenol
Reactant of Route 3
Reactant of Route 3
4-[(E)-2-Nitroethenyl]phenol
Reactant of Route 4
4-[(E)-2-Nitroethenyl]phenol
Reactant of Route 5
4-[(E)-2-Nitroethenyl]phenol
Reactant of Route 6
4-[(E)-2-Nitroethenyl]phenol
Customer
Q & A

Q1: What are the key structural features of (E)-4-(2-nitrovinyl)phenol?

A: (E)-4-(2-nitrovinyl)phenol is a planar molecule consisting of a benzene ring with a hydroxyl group and a nitrovinyl group in the para position. [, ] The nitro group is slightly twisted out of the plane of the aromatic ring. The molecule exhibits a trans configuration in its olefinic part. [, ]

Q2: How does the structure of (E)-4-(2-nitrovinyl)phenol influence its crystal packing?

A: The crystal structure of (E)-4-(2-nitrovinyl)phenol is stabilized by strong intermolecular hydrogen bonding. [, ] Specifically, a head-to-tail interaction occurs between the hydroxyl group of one molecule and the nitro group of a neighboring molecule, forming one-dimensional zigzag chains. [, ] Additionally, weaker C–H···O hydrogen bonds contribute to the crystal packing, forming R2 2(8) ring motifs. []

Q3: Has the influence of (E)-4-(2-nitrovinyl)phenol on biological systems been investigated?

A: While not directly explored in the provided articles, a derivative of (E)-4-(2-nitrovinyl)phenol, 2-methoxy-4-(2′-nitrovinyl)-phenyl-N-acetyl-β-D-glucosaminide, has been used as a substrate to determine N-acetyl-β-D-glucosaminidase (NAG) activity in urine samples. [] This suggests potential applications for (E)-4-(2-nitrovinyl)phenol derivatives in biological assays and diagnostics.

Q4: Are there any known synthetic applications for (E)-4-(2-nitrovinyl)phenol?

A: Although not explicitly mentioned in the provided papers, (E)-4-(2-nitrovinyl)phenol, being a nitrostilbene derivative, can serve as a valuable precursor in organic synthesis. Nitrostilbenes are known to be excellent starting materials for synthesizing biologically active β-phenylethylamines and function as Michael acceptors. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.